molecular formula C7H7BBrClO2 B1519916 6-Bromo-2-chloro-3-methylphenylboronic acid CAS No. 957120-28-4

6-Bromo-2-chloro-3-methylphenylboronic acid

Cat. No. B1519916
M. Wt: 249.3 g/mol
InChI Key: PULIDPRGYYCQEZ-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BBrClO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-3-methylphenylboronic acid consists of a phenyl ring substituted with bromo, chloro, and methyl groups, and a boronic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-2-chloro-3-methylphenylboronic acid are not available, boronic acids are known to participate in various types of reactions, including Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

6-Bromo-2-chloro-3-methylphenylboronic acid is a solid substance . It has a molecular weight of 249.3 . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .

Scientific Research Applications

    General Use in Organic Chemistry

    • Field : Organic Chemistry
    • Application : “6-Bromo-2-chloro-3-methylphenylboronic acid” is a type of organoboron compound that is often used in organic synthesis .
    • Method : These compounds are typically used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
    • Results : The use of organoboron compounds in these reactions has been widely successful due to their stability, ease of preparation, and environmental benignity .

    Suzuki-Miyaura Coupling

    • Field : Organic Chemistry
    • Application : The Suzuki-Miyaura (SM) coupling reaction is a widely-used method for forming carbon-carbon bonds .
    • Method : In the SM coupling, organoboron reagents like “6-Bromo-2-chloro-3-methylphenylboronic acid” are used. The reaction involves the transmetalation of the organoboron reagent to a palladium(II) complex .
    • Results : The SM coupling has been successfully applied in a wide range of settings due to its mild reaction conditions, functional group tolerance, and the stability of organoboron reagents .

    Gene Editing

    • Field : Biotechnology
    • Application : “6-Bromo-2-chloro-3-methylphenylboronic acid” could potentially be used in gene editing research .
    • Method : The specific methods of application in gene editing are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .

    Protodeboronation in Total Synthesis

    • Field : Organic Chemistry
    • Application : The protodeboronation of pinacol boronic esters, which could potentially include “6-Bromo-2-chloro-3-methylphenylboronic acid”, has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
    • Method : The specific methods of application in this synthesis are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .

    Monoarylation of Dibromoarenes

    • Field : Organic Chemistry
    • Application : “6-Bromo-2-chloro-3-methylphenylboronic acid” could potentially be used as a reactant for the monoarylation of dibromoarenes .
    • Method : The specific methods of application in this reaction are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .

    Self-Healing Polymers and Hydrogels

    • Field : Materials Chemistry
    • Application : Boronic ester-based dynamic covalent bonds, which could potentially include “6-Bromo-2-chloro-3-methylphenylboronic acid”, have been used to create self-healing polymers and hydrogels .
    • Method : The specific methods of application in this field are not detailed in the source .
    • Results : These self-healing materials have shown promise in various applications, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .

    Protodeboronation in Alkene Hydromethylation

    • Field : Organic Chemistry
    • Application : The protodeboronation of pinacol boronic esters, which could potentially include “6-Bromo-2-chloro-3-methylphenylboronic acid”, has been used in the formal anti-Markovnikov hydromethylation of alkenes .
    • Method : The specific methods of application in this synthesis are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .

Safety And Hazards

The safety data sheet for 6-Bromo-2-chloro-3-methylphenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(6-bromo-2-chloro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULIDPRGYYCQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656985
Record name (6-Bromo-2-chloro-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-3-methylphenylboronic acid

CAS RN

957120-28-4
Record name (6-Bromo-2-chloro-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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